(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15BrN4O3 and its molecular weight is 403.236. The purity is usually 95%.
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Mechanism of Action
Furan derivatives
The compound contains furan rings. Furan derivatives are known to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Piperazine derivatives
The compound also contains a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, and antipsychotic effects .
Pyridazine derivatives
The compound has a pyridazine ring as well. Pyridazine derivatives have been studied for their potential as antimicrobial and anti-inflammatory agents .
Biochemical Analysis
Biochemical Properties
(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including binding interactions and enzyme inhibition or activation. For instance, it has been observed to interact with serine/threonine-protein kinases, which are involved in neuronal proliferation, differentiation, migration, and programmed cell death .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown cytotoxicity in HepG2 cells and THP-1 cells, indicating its potential as an antiproliferative agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been noted to interact with serine/threonine-protein kinases, which play a crucial role in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere conditions at temperatures between 2-8°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolic pathways are crucial for understanding its overall biochemical impact .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3/c18-15-5-4-14(25-15)17(23)22-9-7-21(8-10-22)16-6-3-12(19-20-16)13-2-1-11-24-13/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWIHLGXTNSTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.